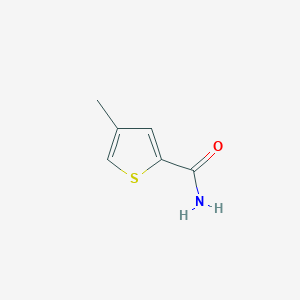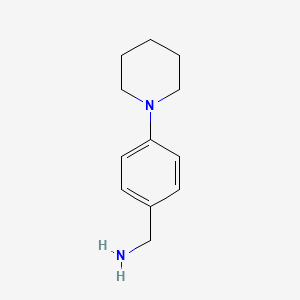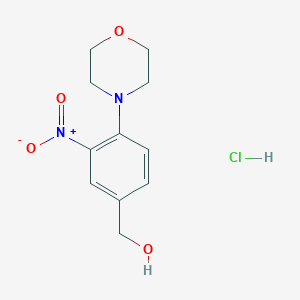
1-(3-苯氧基丙基)咪唑
描述
1-(3-Phenoxypropyl)imidazole is a chemical compound with the molecular formula C12H14N2O . It is an imidazole derivative, which is a class of organic compounds known for their five-membered heterocyclic ring structure containing three carbon atoms, two nitrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years due to their wide range of applications . The synthesis of 1-(3-Phenoxypropyl)imidazole specifically is not detailed in the sources available, but general methods for the synthesis of substituted imidazoles involve the formation of bonds during the construction of the imidazole ring . These methods are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of 1-(3-Phenoxypropyl)imidazole consists of a five-membered imidazole ring attached to a phenoxypropyl group . The imidazole ring is a key component of this compound, featuring two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis
Imidazole derivatives, including 1-(3-Phenoxypropyl)imidazole, are known to participate in a variety of chemical reactions. These reactions often involve the formation or breaking of bonds within the imidazole ring structure . The specific chemical reactions involving 1-(3-Phenoxypropyl)imidazole are not detailed in the available sources.科学研究应用
腐蚀抑制
- 环保型腐蚀抑制剂:1-苯乙基-3-(3-苯氧基丙基)-1H-咪唑-3-溴化物等离子液体在防止盐酸中低碳钢腐蚀方面显示出有效性,提供了对钢表面的物理和化学键吸附的混合 (Hajjaji 等人,2021)。
- 低碳钢腐蚀的抑制:其他咪唑衍生物因其在酸性溶液中的腐蚀抑制性能而受到研究,表明在工业应用中具有潜力 (Prashanth 等人,2021)。
生物和医药应用
- 抗结核活性:苯氧基烷基苯并咪唑衍生物,如 2-乙基-1-(3-苯氧基丙基)-1H-苯并[d]咪唑,已对其抗结核特性进行了评估,显示出作为选择性和有效剂的潜力 (Chandrasekera 等人,2015)。
- 抗菌和毒性研究:咪唑基离子液体因其抗菌特性而受到研究,研究结果表明某些化合物作为有效的抗菌剂 (Aljuhani 等人,2018)。
农业和环境影响
- 昆虫生长调节:对 1-(4-苯氧基苯氧基丙基)咪唑等化合物的研究揭示了它们对昆虫幼虫生长的影响,表明其作为昆虫生长调节剂的潜力 (Shiotsuki 等人,1999)。
材料科学
- CO2 捕获:对咪唑衍生物的研究包括它们在 CO2 捕获中的作用,展示了它们在环境应用中的潜力 (Bates 等人,2002)。
其他应用
- 有机凝胶和药物包埋:研究表明,1H-咪唑两亲物可以形成有机凝胶并有效包埋某些药物,表明它们在药物制剂中的用途 (Seo 和 Chang,2005)。
未来方向
Recent advances in the synthesis of imidazoles highlight the importance of developing novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications . This suggests that future research may focus on improving the synthesis methods for compounds like 1-(3-Phenoxypropyl)imidazole and exploring their potential applications.
作用机制
Target of Action
Imidazole, a core component of the compound, is known to interact with various proteins and enzymes such as monomeric sarcosine oxidase, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial . These targets play crucial roles in various biological processes.
Mode of Action
For instance, they can act as inhibitors, activators, or modulators of the target proteins or enzymes . The phenoxypropyl group in 1-(3-Phenoxypropyl)imidazole may further influence its interaction with the targets.
Biochemical Pathways
For example, it plays a role in the biosynthesis of histidine and purines . The addition of the 3-Phenoxypropyl group may alter the involvement of the compound in these pathways.
Result of Action
Based on the known actions of imidazole derivatives, it can be inferred that the compound may influence various cellular processes through its interaction with its targets .
生化分析
Biochemical Properties
1-(3-Phenoxypropyl)imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The interactions between 1-(3-Phenoxypropyl)imidazole and these biomolecules are primarily based on hydrogen bonding and hydrophobic interactions, which facilitate its binding to the active sites of enzymes and proteins .
Cellular Effects
1-(3-Phenoxypropyl)imidazole has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocellular carcinoma cell lines, 1-(3-Phenoxypropyl)imidazole has been shown to inhibit the AKT and ERK1/2 signaling pathways, leading to decreased cell viability and increased apoptosis . Additionally, it induces morphological changes and autophagy in these cells, further highlighting its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of 1-(3-Phenoxypropyl)imidazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 1-(3-Phenoxypropyl)imidazole binds to the active sites of enzymes, inhibiting their activity and thereby affecting the downstream biochemical pathways . This inhibition can lead to changes in gene expression, as the cell attempts to compensate for the disrupted enzymatic activity . Additionally, 1-(3-Phenoxypropyl)imidazole can activate certain signaling pathways, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Phenoxypropyl)imidazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(3-Phenoxypropyl)imidazole remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to 1-(3-Phenoxypropyl)imidazole in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-(3-Phenoxypropyl)imidazole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, 1-(3-Phenoxypropyl)imidazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
1-(3-Phenoxypropyl)imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to altered metabolite levels and disrupted cellular metabolism . Additionally, 1-(3-Phenoxypropyl)imidazole can affect the synthesis and degradation of certain biomolecules, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of 1-(3-Phenoxypropyl)imidazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it exerts its biochemical effects . The distribution of 1-(3-Phenoxypropyl)imidazole can also be influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
1-(3-Phenoxypropyl)imidazole exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes .
属性
IUPAC Name |
1-(3-phenoxypropyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-5-12(6-3-1)15-10-4-8-14-9-7-13-11-14/h1-3,5-7,9,11H,4,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQUYCHMYGBJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301138 | |
| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62838-60-2 | |
| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62838-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


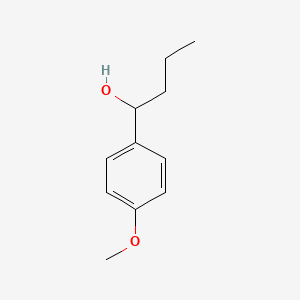

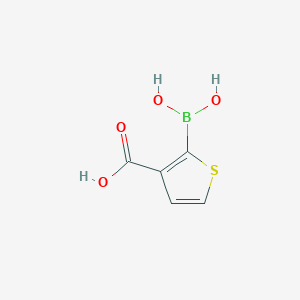
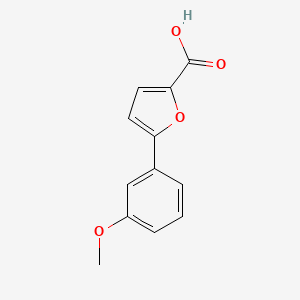
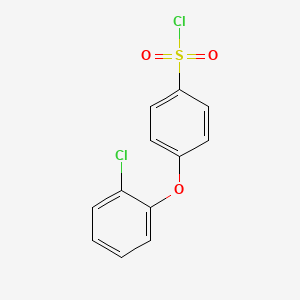

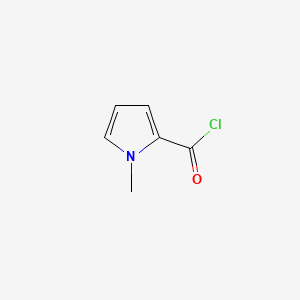
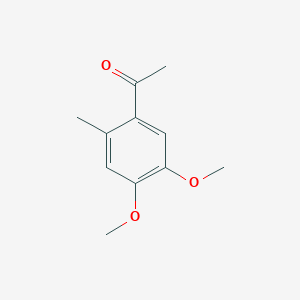

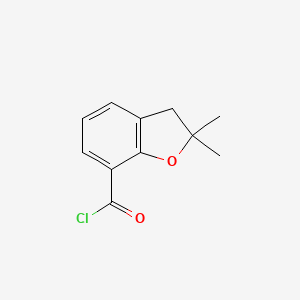
![[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B1363966.png)
